3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound with the molecular formula C₁₈H₁₂ClN₄OS (molecular weight: 368.83 g/mol). Its structure features a triazolothiadiazole core substituted at the 3-position with a benzofuran moiety and at the 6-position with a 2-chlorophenyl group. Key identifiers include ChemSpider ID 1666450 and CAS RN 825606-24-4 .
Properties
Molecular Formula |
C17H9ClN4OS |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H |
InChI Key |
UQVUWOXKSWPNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzofuran to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Dehydrosulfurization
A key reaction involves dehydrosulfurization using mercury(II) oxide (HgO) to cyclize thiourea precursors into thiadiazole rings. For example, N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl)carboxamides undergo dehydrosulfurization in boiling acetic acid to form triazolo-thiadiazole derivatives with yields of 42–62% .
Cyclization Reactions
Condensation of 4-amino-1,2,4-triazole-3-thiol with isothiocyanates (e.g., N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides) forms thioureas, which undergo cyclization under reflux conditions to yield the fused triazolo-thiadiazole framework .
Key Reaction Mechanisms
The triazolo-thiadiazole core is typically formed through:
Thiadiazole Ring Formation
The thiadiazole ring arises from cyclization of thioureas via dehydrosulfurization. This step eliminates sulfur and water, forming the five-membered ring .
Electrophilic Substitution
The triazole ring’s electron-deficient nature allows electrophilic substitution, enabling functionalization at specific positions .
Nucleophilic Substitution
The thiadiazole’s electron-rich sulfur atom can participate in nucleophilic reactions, though steric hindrance may limit reactivity in certain positions .
Challenges and Considerations
-
Optimization : Reaction conditions (e.g., solvent, base) critically affect yields and purity .
-
Purification : Cyclization products may require filtration and recrystallization for isolation .
-
Functional Group Compatibility : Chlorophenyl or benzofuran substituents may influence reactivity and stability .
Biological Implications
While chemical reactivity data for the specific compound is limited, analogous triazolo-thiadiazoles exhibit:
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis in cancer cells, arresting the cell cycle at specific phases and upregulating pro-apoptotic genes .
Comparison with Similar Compounds
Key Observations :
- Substituent bulkiness : Adamantyl () and benzofuran (target compound) groups increase molecular weight and steric effects compared to phenyl or halogenated aryl groups.
- Synthetic complexity : Bulky substituents (e.g., adamantyl) may reduce synthetic yields, as seen in adamantyl derivatives (yields ~50–70%) , compared to microwave-synthesized analogs (yields up to 75%) .
Anticancer and Antiproliferative Activity
- Indole-substituted derivatives (e.g., 5a–l in ) showed potent anticancer activity, with IC₅₀ values <10 μM against breast cancer cell lines. The indole moiety likely interacts with DNA or protein targets .
- Adamantyl derivatives () exhibited antiproliferative effects via COX-1/2 inhibition, suggesting a mechanism distinct from halogenated aryl analogs .
Anti-inflammatory and Kinase Inhibition
- 3-(2-Chlorophenyl)-6-(4-methoxy-phenoxymethyl) () acted as a p38 MAPK inhibitor (IC₅₀ ~100 nM), critical for TNF-α and IL-1β suppression. The methoxy-phenoxymethyl group may enhance binding to kinase pockets .
- Nitrophenyl-spirocyclic derivatives () showed TNF-α inhibition, with compound 8a (IC₅₀ ~1 μM) highlighting the role of bromophenyl groups in target engagement .
Antimicrobial Activity
- Fluoromethoxyphenyl analogs () demonstrated broad-spectrum antibacterial activity (MIC 2–8 μg/mL). Microwave synthesis improved yields and potency compared to conventional methods .
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., Cl, Br at aryl positions) enhance anticancer and kinase inhibitory activities by modulating electron density .
- Bulky substituents (adamantyl, benzofuran) improve target selectivity but may reduce solubility .
- Heterocyclic moieties (indole, pyrrole) contribute to π-stacking and hydrogen bonding, critical for DNA interaction and enzyme inhibition .
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and data.
Chemical Structure and Properties
This compound is characterized by a complex heterocyclic structure that includes a benzofuran moiety and a chlorophenyl group. Its molecular formula is with a molecular weight of 336.81 g/mol. The unique arrangement of atoms contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClN4OS |
| Molecular Weight | 336.81 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-yl)-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| InChI Key | NLXSKWLZXWLSRY-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that triazolothiadiazole derivatives showed IC50 values ranging from 1.1 to 18.8 µM against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- In vitro studies demonstrated that compounds similar to This compound inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 14 to 30 µM against pathogenic bacteria .
- The presence of the benzofuran moiety enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity:
- Research has indicated that derivatives can stabilize human red blood cell membranes and reduce inflammation markers in vitro .
- The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
Several studies have focused on the biological activity of triazolo-thiadiazole derivatives:
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells. The results indicated a significant reduction in cell viability with increasing concentrations of the compound .
- Antimicrobial Screening : Another research effort assessed the antimicrobial efficacy of compounds related to triazolo-thiadiazoles against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity comparable to standard antibiotics .
Q & A
Q. What are the established synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how can these methods be adapted for the target compound?
The synthesis of triazolothiadiazoles typically involves intermolecular condensation of 4-amino-5-mercapto-1,2,4-triazoles with substituted carboxylic acids or their derivatives. For example, 3-substituted-4-amino-5-mercapto-1,2,4-triazoles react with halogenated aromatic acids (e.g., 2-chlorophenylacetic acid) under reflux in polar aprotic solvents like DMF, yielding triazolothiadiazole cores . To synthesize the target compound, substitution of the benzofuran moiety at position 3 and the 2-chlorophenyl group at position 6 would require careful selection of precursors, such as 1-benzofuran-2-carbonyl chloride and 2-chlorophenylacetic acid. Reaction optimization (e.g., temperature, solvent, catalyst) is critical to avoid side products like thiadiazinones .
Q. How is X-ray crystallography employed to confirm the molecular structure and intermolecular interactions of triazolothiadiazoles?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For example, in analogues like 3-(2-fluorophenyl)-6-(phenoxymethyl)triazolothiadiazole, SCXRD confirmed planarity of the triazole-thiadiazole fused ring system, with bond lengths (C–C: 1.36–1.48 Å) and angles consistent with aromaticity. The 2-chlorophenyl substituent in the target compound would likely exhibit similar torsional angles (e.g., −179.3° to 176.7°), influencing crystal packing via π-π stacking or halogen bonding . Data-to-parameter ratios >13:1 and R-factors <0.05 ensure reliability .
Q. What role do electron-withdrawing substituents (e.g., Cl, F) play in modulating the electronic properties of triazolothiadiazoles?
Substituents like chlorine at the 2-position of the phenyl ring enhance dipole moments (ΔEN ≈ 0.5–1.0) due to electronegativity differences, promoting intermolecular interactions. Fluorine substituents, as seen in 3-(2-fluorophenyl) analogues, increase metabolic stability and bioavailability by reducing electron density in the aromatic system . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data caused by substituent positional isomerism in triazolothiadiazoles?
Positional isomerism (e.g., 2-chlorophenyl vs. 3-chlorophenyl) can lead to divergent biological outcomes. For instance, 6-(2-methylphenyl) derivatives exhibit higher cytotoxicity than 4-methylphenyl analogues due to steric effects on target binding . To address contradictions, employ a systematic SAR approach:
Q. What experimental design strategies optimize yield in multi-step syntheses of triazolothiadiazoles?
Key strategies include:
- Precursor activation : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation between benzofuran and triazole intermediates .
- Solvent selection : High-polarity solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require dilution to prevent oligomerization .
- Catalysis : Lewis acids (ZnCl₂) or organocatalysts (DMAP) accelerate cyclocondensation steps .
- In-line monitoring : Employ HPLC or LC-MS to track reaction progress and isolate intermediates .
Q. How can green chemistry principles be applied to improve the sustainability of triazolothiadiazole synthesis?
Replace traditional solvents (DMF, THF) with biodegradable alternatives (Cyrene, 2-MeTHF) . Ultrasound-assisted reactions reduce reaction times (e.g., from 12 h to 2 h) and energy consumption by enhancing mass transfer . Mechanochemical methods (ball milling) eliminate solvents entirely, as demonstrated for 1,2,3-triazole derivatives .
Q. What computational methods are effective for predicting the pharmacokinetic properties of triazolothiadiazole derivatives?
Use in silico tools like SwissADME or pkCSM to predict:
- Lipophilicity : LogP values >3.0 (common for chlorophenyl derivatives) may require formulation adjustments for solubility.
- Metabolic stability : Cytochrome P450 inhibition can be assessed via docking with CYP3A4/2D6 isoforms.
- Toxicity : QSAR models identify structural alerts (e.g., thiadiazole-related hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
